molecular formula C20H20FN3O4 B7430245 benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate

benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate

Cat. No. B7430245
M. Wt: 385.4 g/mol
InChI Key: YSIYDOPUBKAKCB-UHFFFAOYSA-N
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Description

Benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a type of carbamate that contains a cyclobutyl group and a fluorophenyl group, which makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate involves the inhibition of certain enzymes. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
Benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate has been shown to have several biochemical and physiological effects. For example, this compound has been shown to reduce intraocular pressure in animal models, which could have implications for the treatment of glaucoma. Additionally, benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate in lab experiments is its ability to inhibit the activity of certain enzymes. This could be useful for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may be too specific to certain enzymes or biological pathways.

Future Directions

There are several future directions for research involving benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate. One direction could be to study the potential therapeutic applications of this compound in the treatment of diseases such as Alzheimer's and glaucoma. Another direction could be to explore the effects of this compound on other enzymes and biological pathways, to gain a better understanding of its potential uses in scientific research. Additionally, further studies could be conducted to investigate the safety and toxicity of benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate, to determine whether it could be used as a potential drug candidate in the future.

Synthesis Methods

The synthesis of benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate involves several steps. The first step is the synthesis of 4-carbamoyl-2-fluorobenzoic acid, which is then reacted with cyclobutylamine to form N-[3-(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutylamine. This compound is then reacted with benzyl chloroformate to form benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate.

Scientific Research Applications

Benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which could have implications for the treatment of diseases such as Alzheimer's and glaucoma.

properties

IUPAC Name

benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-16-10-13(18(22)25)6-7-17(16)24-19(26)14-8-15(9-14)23-20(27)28-11-12-4-2-1-3-5-12/h1-7,10,14-15H,8-9,11H2,(H2,22,25)(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIYDOPUBKAKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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